Methenamine

Catalog No.
S535108
CAS No.
100-97-0
M.F
C6H12N4
M. Wt
140.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenamine

CAS Number

100-97-0

Product Name

Methenamine

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2

InChI Key

VKYKSIONXSXAKP-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3

Solubility

21 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 302,300 mg/L at 25 °C
Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.
At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature.
Freely soluble in water; practically insoluble in petroleum ether
For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page.
449 mg/mL at 12 °C
Solubility in water: good

Synonyms

Aminoform, Hexamethylenetetramine, Hexamine, Hexamine Silver, Methenamine, Methenamine Silver, Methenamine, Silver, Silver Methenamine, Silver, Hexamine, Silver, Methenamine, Urotropin

Canonical SMILES

C1N2CN3CN1CN(C2)C3

Description

The exact mass of the compound Hexamethylenetetramine is 140.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)in water, 302,300 mg/l at 25 °csolubility of methenamine in 100 g of various solvents at 20 °c is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.at 12 °c, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature.freely soluble in water; practically insoluble in petroleum ethervery soluble in water; soluble in ethanol, acetone, chloroform; slightly soluble in ether, benzenesoluble in water, alcohol, and chloroform; insoluble in ether449 mg/ml at 12 °csolubility in water: good>21 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines. It belongs to the ontological category of polyazaalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry

  • Synthesis of Heterocyclic Compounds: HMT acts as a valuable reagent in organic synthesis, particularly for creating heterocyclic compounds. In the Pictet-Spengler reaction, HMT condenses with carbonyl compounds and amines to form isoquinoline derivatives, which are important scaffolds in many pharmaceuticals [].

Polymer Chemistry

  • Curing Agent for Resins: HMT plays a role as a curing agent in the formation of specific resins. It reacts with phenol-formaldehyde resins to enhance their mechanical properties and thermal stability [].

Analytical Chemistry

  • Acidity Regulator

    Due to its buffering properties, HMT can be used as a pH regulator in certain analytical procedures. It helps maintain a consistent and desired pH range for specific reactions [].

  • Precipitation Reagent

    HMT can function as a precipitating agent for some metal ions, allowing for their separation and identification in analytical techniques [].

Material Science

  • Precursor for Metal-Organic Frameworks (MOFs): HMT serves as a building block in the synthesis of certain MOFs. These porous materials have potential applications in gas storage, catalysis, and drug delivery [].

Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the chemical formula C6H12N4C_6H_{12}N_4. It consists of a cage-like structure similar to adamantane, where four nitrogen atoms replace carbon atoms in the framework. This compound appears as a white crystalline powder and is highly soluble in water and polar organic solvents. Methenamine is primarily recognized for its antiseptic properties, particularly in acidic environments, where it hydrolyzes to release formaldehyde, a potent bactericidal agent .

Methenamine undergoes hydrolysis in acidic conditions (pH < 6), breaking down into formaldehyde and ammonia. The chemical reaction can be represented as follows:

C6H12N4+6H2O6CH2O+4NH3C_6H_{12}N_4+6H_2O\rightarrow 6CH_2O+4NH_3

In this process, formaldehyde acts by denaturing proteins and nucleic acids of bacteria, thus exhibiting its antibacterial properties. Notably, methenamine is ineffective in alkaline conditions, where it fails to decompose into its active components .

Methenamine is synthesized by the reaction of formaldehyde with ammonia. The process typically involves:

  • Mixing aqueous formaldehyde with ammonia.
  • Evaporating the mixture to concentrate the solution.
  • Crystallizing the resulting solid product.

This method yields hexamethylenetetramine as a white crystalline substance .

Methenamine has diverse applications across various fields:

  • Medical Use: Primarily used as an antiseptic for treating urinary tract infections due to its ability to release formaldehyde in acidic urine.
  • Industrial Use: Employed in the production of phenolic resins and as a hardening agent in various materials such as brake linings and adhesives.
  • Food Additive: Approved in some regions as a preservative (E239) for food products.
  • Fuel Tablets: Utilized in solid fuel tablets for camping and military rations due to its high energy density and smokeless combustion properties .

Methenamine interacts with various drugs and substances. For instance, its combination with certain medications can alter their efficacy; for example, it may decrease the serum concentration of Phentermine when co-administered. Additionally, methenamine's antibacterial action can be inhibited by alkaline conditions or by bacteria that produce urease, which raises urine pH .

Methenamine shares structural similarities with several compounds but stands out due to its unique properties and applications. Below are some similar compounds:

Compound NameChemical FormulaKey Characteristics
HexamethylenetetramineC6H12N4C_6H_{12}N_4Antiseptic properties; releases formaldehyde in acid
UrotropinC6H12N4C_6H_{12}N_4Another name for methenamine; used similarly
Benzyl alcoholC7H8OC_7H_{8}OUsed as an antiseptic but does not release formaldehyde
FormaldehydeCH2OCH_2ODirectly bactericidal but less stable than methenamine

Uniqueness of Methenamine:

  • Methenamine's ability to selectively release formaldehyde in acidic environments makes it particularly effective for urinary tract infections while being inactive in neutral or alkaline conditions.
  • Its diverse applications extend beyond medicine into industrial uses, making it a versatile compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992)
Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals
Colourless or white crystalline powder
White, crystalline powder or colorless, lustrous crystals; [HSDB]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra.
Colorless crystalline solid
Colorless, lustrous crystals or white crystalline powder
White, crystalline powder or colorless, lustrous crystals

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

140.106196400 g/mol

Monoisotopic Mass

140.106196400 g/mol

Boiling Point

Sublimes (NTP, 1992)

Flash Point

482 °F (NTP, 1992)
482 °F
250 °C (482 °F) - closed cup
250 °C c.c.

Heavy Atom Count

10

Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.9 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink
1.3394 g/cu cm at 22 °C
Density: 1.27 at 25 °C
1.33 g/cm³

LogP

log Kow = -2.18 at pH 7-9, 20 °C
-2.84

Odor

Odorless
Practically odorless

Decomposition

When heated to decomposition it emits toxic fumes of formaldehyde and /nitrogen oxides/.
Decomposes on heating and on burning. This produces toxic and corrosive gases including formaldehyde, ammonia, hydrogen cyanide and nitrogen oxides.

Appearance

Solid powder

Melting Point

536 °F (sublimes) (NTP, 1992)
Sublimes at about 260 °C without melting and with partial decomposition
Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/
Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/
> 250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J50OIX95QV

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Use and Manufacturing

IDENTIFICATION: Methenamine is a colorless crystalline solid. It is practically odorless. Methenamine mixes easily with water. USE: Methenamine is an important commercial chemical. It is used to make other chemical products such as resins and rubber. It is a component of fuel tablets for camping stoves. Methenamine is used as an antibiotic to treat bladder and kidney infections. EXPOSURE: Workers who produce or use methenamine may breathe in mists or have direct skin contact. The general population may be exposed by vapors and handling fuel pellets. Some people will be exposed by taking methenamine antibiotics. It is found in some shampoos and in a household toilet bowl cleaner. If methenamine is released to the environment, it will be broken down in air. Methenamine released to air will also be in or on particles that eventually fall to the ground. It will not move into air from moist soil and water surfaces. It can be broken down by water. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Eyes and skin irritation can occur in humans from direct contact with methenamine. Nose, throat and lung irritation can occur from breathing in vapors. It may cause allergy and asthma symptoms. Nausea, vomiting, diarrhea and stomach pain may occur from ingesting medications containing methenamine. Painful and frequent urination, blood in the urine, and skin rashes have been reported after repeated exposure to high oral doses. An increased rate of birth defects was not observed in humans following medical treatment with methenamine during pregnancy, and increases in abortion and birth defects were not observed in laboratory animals. Data on the potential for methenamine to cause infertility in humans or laboratory animals were not available. Data on the potential for methenamine to cause cancer in laboratory animals were not available. The potential for methenamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

For prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary. This drug is not used to treat infection and should only be used after appropriate eradication of infection with antimicrobial agents.
FDA Label

Livertox Summary

Methenamine is a urinary tract antiseptic that is used as suppressive therapy for chronic or recurrent urinary tract infections. Methenamine has not been linked to serum enzyme elevations or to instances of clinically apparent acute liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents, Urinary
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Methenamine is included in the database.
Methenamine hippurate tablets, USP are indicated for prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary. This drug should only be used after eradication of the infection by other appropriate antimicrobial agents.To reduce the development of drug-resistant bacteria and maintain the effectiveness of methenamine hippurate tablets, USP and other antibacterial drugs, methenamine hippurate tablets, USP should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria. When culture and susceptibility information are available, they should be considered in selecting or modifying antibacterial therapy. In the absence of such data, local epidemiology and susceptibility patterns may contribute to the empiric selection of therapy. /Included in US product labeling/
MEDICATION (VET): Methenamine is used as a urinary antiseptic. There is lack of well controlled clinical trials to show its effectiveness. However, it has been used in animals to prevent recurrences of lower urinary tract infections (UTI). It is probably less effective for treating ongoing infections. It is critical that the urine pH is low for conversion to formaldehyde.
For more Therapeutic Uses (Complete) data for METHENAMINE (7 total), please visit the HSDB record page.

Pharmacology

Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine.
Methenamine is a heterocyclic organic compound with antibiotic activity. In the body methenamine is converted to formaldehyde, a nonspecific bactericidal agent. Methenamine is typically used long-term to treat chronic urinary tract infections and to prevent the recurrence of infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX05 - Methenamine

Mechanism of Action

Methenamine does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde. (1) Formaldehyde is considered to be highly bactericidal. (1) Formaldehyde has nonspecific antibacterial activity and works by denaturing proteins and nucleic acid of bacteria. (1) Certain bacteria such as Proteus sp. can alkalize urine, inhibiting the beneficial activity of formaldehyde. (1) The key role of the salt component of the drug, for example hippuric acid, is to maintain the acidic state of the urine. (1)

Vapor Pressure

0.004 [mmHg]
6.1X10-4 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

100-97-0

Absorption Distribution and Excretion

After oral administration, rapid absorption of methenamine occurs. (1)
Methenamine is primarily eliminated via the kidneys. (1)
70-90% of a single oral dose of methenamine is excreted unchanged in the urine within 24 hours. (1)
/MILK/ The drug is distributed into milk.
Methenamine crosses the placenta.
The urinary excretion of both methenamine and formaldehyde was measured for 48 hr after the oral administration of 10 different methenamine products to 10 human subjects in a crossover study. The following dosage forms were evaluated: a tablet of methenamine base, a methenamine hippurate tablet, and eight products containing methenamine mandelate, including six enteric-coated tablets, a suspension, and a granule dosage form. The nonenteric-coated dosage forms were absorbed more rapidly, based on maximum excretion rates that occurred within 3 hr after dosing. The enteric-coated tablets, which were designed not to release methenamine until reaching the intestinal tract, exhibited maximum excretion rates that did not occur until 7-17 hr after dosing. There were no significant differences (p greater than 0.05) among products in terms of total excretion of free formaldehyde in the urine. However, large differences (p less than 0.05) were noted among products for urinary recovery of total methenamine, with the amount of administered dose recovered ranging from 16 to 83%.
Methenamine hippurate and methenamine mandelate are readily absorbed from the GI tract. Approximately 10-30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia. When methenamine mandelate is administered as enteric-coated tablets, the percentage of the dose hydrolyzed in the GI tract and the rate of absorption of the drug are reduced. Following oral administration of a usual single dose of methenamine or one of its salts to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible.
For more Absorption, Distribution and Excretion (Complete) data for METHENAMINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

When in acidic urine (pH<6), methenamine is hydrolyzed to formaldehyde which acts as an antiseptic. (1)
Approximately 10-30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia. When methenamine mandelate is administered as enteric-coated tablets, the percentage of the dose hydrolyzed in the GI tract and the rate of absorption of the drug are reduced.
Within 24 hours, 70-90% or more of a single oral dose of methenamine or one of its salts is excreted intact in the urine by glomerular filtration and tubular secretion. When the urine is acidic, methenamine is hydrolyzed to formaldehyde and ammonia; maximum hydrolysis occurs when urine pH is 5.5 or less.
Methenamine hippurate was administered orally as tablets or granules to healthy volunteers. Plasma concentrations of methenamine reached a maximum 1--2 hours after a single dose and then declined with a half-life of about 4 hours. The apparent distribution volume was similar to that of total body water. Renal clearance of methenamine was somewhat lower than that of creatinine. In cross-over experiments over six days, methenamine recovered in the urine corresponded to about 80 per cent of the dose given per 12 hours, slightly lower values being obtained from granules than from tablets. The efficient renal elimination of methenamine was confirmed in similar studies on patients post-operatively. Methenamine hippurate was also given to healthy pregnant women during labor, a few hours before expected delivery. Methenamine was found to pass the placental barrier. The concentration of methenamine in umbilical cord plasma was low but reached the level in maternal plasma after about 4 hours. In amniotic fluid the methenamine concentration was low and varying. No correlation was obtained to the maternal or umbilical cord plasma levels.
Methenamine & its salts are...rapidly excreted in urine where, providing the urine is acidic, methenamine is transformed to formaldehyde & ammonia.

Associated Chemicals

Methenamine mandelate; 587-23-5
Methenamine hippurate; 5714-73-8

Wikipedia

Hexamethylenetetramine
Potassium_benzoate

Drug Warnings

Dysuria and microscopic or, rarely, gross hematuria have been reported in patients receiving methenamine hippurate or methenamine mandelate. Bladder irritation, painful and frequent micturition, albuminuria, and gross hematuria have occurred following administration of higher than recommended dosages of methenamine or its salts (8 g daily for 3-4 weeks) and are probably due to high concentrations of formaldehyde in the urinary tract. Dysuria may be controlled by reducing dosage and/or reducing acidification of the urine. Rarely crystalluria has been reported with methenamine mandelate in patients with reduced urinary flow rates. In chronic toxicity studies in dogs and rats receiving oral methenamine in a dosage of 50-200 mg/kg daily and 0.8-6.4 g/kg daily, respectively, gastric and bladder irritation occurred with some hemorrhagic sites and ulceration. Methenamine hippurate has been administered to rats for 12 months and to monkeys for 6 months at dosages equivalent to twice the usual recommended human dosage without evidence of adverse effects.
Hypersensitivity reactions, including rash, pruritus, urticaria, and stomatitis, have been reported rarely in patients receiving methenamine hippurate or methenamine mandelate.
Methenamine hippurate and methenamine mandelate are contraindicated in patients with renal insufficiency; methenamine hippurate also is contraindicated in patients with severe hepatic insufficiency or severe dehydration.
Because care should be taken to ensure that an acid pH is maintained in urine during methenamine treatment, the manufacturer of methenamine mandelate states that the drug is not recommended if urine acidification is contraindicated or unattainable (e.g., when some urea-splitting bacteria are present)
For more Drug Warnings (Complete) data for METHENAMINE (14 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life = 3-4 hours assuming normal renal function. (1)

Use Classification

Food additives
Agrochemicals -> Pesticides
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative
Bactericides

Methods of Manufacturing

Formaldehyde and ammonia can be converted into hexamethylenetetramine in the gas phase, in aqueous solution, or in a suspension in an inert solvent, although the most important of these procedures is that carried out in water. The usual process gives a pure product in yields near 90% and includes an economical drying step.
Hexamethylenetetramine is readily prepared by treating aqueous formaldehyde with ammonia followed by evaporation and crystallization of the solid product. The reaction is fast and essentially quantitative.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Explosives Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: ACTIVE
Hampshire Chemical Corporation and Monsanto Company produce HMTA as an unisolated intermediate for captive use in the production of nitriloacetic acid. /Technical/

Analytic Laboratory Methods

AOAC 920.210. Methenamine in tablets. Titrimetric Method. 1 ml 0.1N I = 0.00117 g methenamine.
AOAC 952.16. Methenamine in deodorants. Titrimetric Method. 1 ml 0.05N I consumed in alk. titrn. = 0.5841 mg methenamine.
AOAC 973.71. Methenamine and methenamine mandelate in drugs. Automated method. Colorimeter.
Spectrophotometric & colorimetric determination of methenamine & its salts.
For more Analytic Laboratory Methods (Complete) data for METHENAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methenamine interferes with the determination of urinary estrogen.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Flammable solid hazardous materials

Interactions

/In vet use/...in vivo synergism with antimicrobials has been demonstrated.
Diuretics, such as...thiazides can alkalinize urine & thus theoretically would limit usefulness of methenamine as well as its mandelate & hippurate salts...
Formaldehyde and some sulfonamides (e.g., sulfamethizole, sulfathiazole (not commercially available in the US)) form an insoluble precipitate in acid urine; therefore, methenamine salts should not be administered concomitantly with sulfonamides.

Stability Shelf Life

Stable under recommended storage conditions.
Somewhat volatile at lower temp

Dates

Modify: 2023-08-15

Identifying urotropine derivatives as co-donors of formaldehyde and nitric oxide for improving antitumor therapy

Yu Zhang, Shujun Feng, Xia Meng, Jun Luo, Yurui Xu, Xinghai Ning
PMID: 34250986   DOI: 10.1039/d1cc02177j

Abstract

A pharmacophore integration strategy was utilized to develop the first co-donor of formaldehyde and nitric oxide (FANO), composed of urotropine derived nitramine/nitrosamine. FANO simultaneously generated formaldehyde and nitric oxide on-demand, resulting in synergistic anticancer effects. Importantly, liposomal formulation of FANO effectively inhibited tumor growth with minimal side-effects, providing a potent combined nitric oxide therapy for malignancy.


Production of glycerol by Lactobacillus plantarum NRRL B-4496 and formation of hexamine during fermentation of pea protein enriched flour

Yuriy Kryachko, Barkhas Batbayar, Takuji Tanaka, Michael T Nickerson, Darren R Korber
PMID: 32950562   DOI: 10.1016/j.jbiotec.2020.09.009

Abstract

Suspensions of pea protein enriched flour (PP) inoculated with Lactobacillus plantarum NRRL B-4496 and uninoculated PP suspensions were incubated in vials covered with airtight caps. Organic compound compositions of fermented and unfermented PP suspensions (F-PP and U-PP, respectively) were analyzed using solid phase microextraction (SPME) coupled with gas chromatography - mass-spectrometry (GCMS). Acetic acid was detected in all samples; pH dropped from pH 6.5 to pH 4.1 in L. plantarum F-PP and to pH 5.3 in uninoculated F-PP. Abundance of acetic acid and minuscule presence of lactic acid in L. plantarum F-PP suggested that fermentation proceeded preferentially via the pyruvate formate lyase (PFL) pathway. Nonetheless, glycerol appeared to be the most abundant compound in L. plantarum F-PP samples; colorimetric analysis indicated that its average concentration in these samples was 1.05 g/L. A metabolic switch from the PFL pathway to glycerol production might occur due to acidity tolerance limitations of L. plantarum, glycerol production being associated with the release of phosphate, which can act as a buffer. Fermentation of PP by L. plantarum also led to formation of hexamine, which is a known food preservation agent. Presence of naturally formed hexamine and glycerol in food products may render using chemical additives needless.


Quaternium-15 sensitization in the north-east of Italy, trend from 1996 to 2016 and occupational role

F Larese Filon, A Miani, M T Corradin, A Belloni Fortina, M Mauro
PMID: 31972046   DOI: 10.1111/jdv.16222

Abstract




Use of methenamine hippurate to prevent urinary tract infections in community adult women: a systematic review and meta-analysis

Mina Bakhit, Natalia Krzyzaniak, Joanne Hilder, Justin Clark, Anna Mae Scott, Chris Del Mar
PMID: 34001538   DOI: 10.3399/BJGP.2020.0833

Abstract

Urinary tract infections (UTIs) are often treated with antibiotics and are a source of antibiotic overuse.
To systematically review randomised controlled trials (RCTs) of adult women in the community with a history of recurrent UTIs and who use methenamine hippurate prophylactically.
Systematic review of women in the UK, Australia, Norway, and US (aged ≥18 years) with recurrent UTIs receiving methenamine hippurate against placebo or no treatment, and antibiotics.
The authors searched three databases, clinical trial registries, and performed forward-backward citation analysis on references of included studies.
Six studies involving 557 participants were included (447 were analysed). Of the six studies, five were published and one was an unpublished trial record with results, three compared methenamine hippurate against placebo or control, and three compared methenamine hippurate with antibiotics. For the number of patients who remained asymptomatic, methenamine hippurate showed a non-statistically significant trend of benefit versus antibiotics over 12 months (risk ratio [RR] 0.65, 95% confidence interval [CI] = 0.40 to 1.07,
49%), versus control over 6 or 12 months (RR 0.56, 95% CI = 0.13 to 2.35,
93%), and a non-statistically significant trend versus any antibiotic for abacteruria (RR 0.80, 95% CI = 0.62 to 1.03,
23%). A similar non-statistically significant trend of benefits for methenamine hippurate for the number of UTI or bacteriuric episodes was found, and a non-statistically significant difference in the number of patients experiencing adverse events between methenamine hippurate and any comparator, with a trend towards benefit for the methenamine hippurate, was identified. Antibiotic use and resistance were not consistently reported.
There is insufficient evidence to be certain of the benefits of methenamine hippurate to prevent UTI. Further research is needed to test the drug's effectiveness in preventing UTIs and as an alternative for antibiotic treatment for UTI.


PAS and GMS utility in dermatopathology: Review of the current medical literature

Sara C Shalin, Tammie Ferringer, David S Cassarino
PMID: 32515092   DOI: 10.1111/cup.13769

Abstract

The American Society of Dermatopathology has established an Appropriate Use Criteria (AUC) Committee with the intention of establishing evidence-based recommendations regarding the appropriateness of various ancillary tests commonly utilized by dermatopathologists. Periodic acid Schiff (PAS) and Grocott (or Gomori) methenamine silver (GMS) stains represent some of the most commonly employed ancillary tests in dermatopathology. The utility of these tests was targeted for evaluation by the AUC. This literature review represents a comprehensive evaluation of available evidence for the utility of PAS and/or GMS staining of skin and nail biopsies. In concert with expert opinion, these data will be incorporated into future recommendations by the AUC for PAS and GMS staining in routine dermatopathology practice.


The Production and Potential Detection of Hexamethylenetetramine-Methanol in Space

Christopher K Materese, Michel Nuevo, Scott A Sandford, Partha P Bera, Timothy J Lee
PMID: 32105506   DOI: 10.1089/ast.2019.2147

Abstract

Numerous laboratory studies of astrophysical ice analogues have shown that their exposure to ionizing radiation leads to the production of large numbers of new, more complex compounds, many of which are of astrobiological interest. We show here that the irradiation of astrophysical ice analogues containing H
O, CH
OH, CO, and NH
yields quantities of hexamethylenetetramine-methanol (hereafter HMT-methanol; C
N
H
O) that are easily detectible in the resulting organic residues. This molecule differs from simple HMT, which is known to be abundant in similar ice photolysis residues, by the replacement of a peripheral H atom with a CH
OH group. As with HMT, HMT-methanol is likely to be an amino acid precursor. HMT has tetrahedral (
) symmetry, whereas HMT-methanol has
symmetry. We report the computed expected infrared spectra for HMT and HMT-methanol obtained using
quantum chemistry methods and show that there is a good match between the observed and computed spectra for regular HMT. Since HMT-methanol lacks the high symmetry of HMT, it produces rotational transitions that could be observed at longer wavelengths, although establishing the exact positions of these transitions may be challenging. It is likely that HMT-methanol represents an abundant member of a larger family of functionalized HMT molecules that may be present in cold astrophysical environments.


Methenamine hippurate may have particular benefit in preventing recurrent urinary tract infections in diabetic renal transplant recipients

Orlando Quintero Cardona, Vagish S Hemmige, Yoram A Puius
PMID: 31957150   DOI: 10.1111/tid.13247

Abstract




Allergic contact dermatitis related to homemade slime: a case and review of the literature

Walker Mainwaring, Johnny Zhao, Raegan Hunt
PMID: 31046914   DOI:

Abstract

Slime has become extremely popular as a children's toy in recent years and is typically made with various household substances. Although reports of slime causing skin irritation are not uncommon, case reports of slime-induced allergic contact dermatitis have only recently surfaced. We present a case of a child with hand dermatitis, history of exposure to slime, and positive allergen patch testing to two ingredients found in slime. The case underscores the need for clinicians to be aware of slime as a possible cause of allergic contact dermatitis in children. Given the trend of newly-reported cases, we briefly review the current literature to date.


Effectiveness of Methenamine for UTI Prevention in Older Adults

Marina S Snellings, Sunny A Linnebur, Scott M Pearson, Jeff I Wallace, Joseph J Saseen, Danielle R Fixen
PMID: 31694390   DOI: 10.1177/1060028019886308

Abstract

Methenamine is a drug used for the prevention of lower urinary tract infections (UTIs). However, efficacy has not been established in older adults or patients with varying degrees of kidney function.
To evaluate the effectiveness of methenamine for the prevention of UTI in adults 60 years and older.
This was a retrospective, pre-post, observational study. The study included primary care patients 60 years and older who were taking methenamine between January 1, 2015, and September 30, 2018. The primary outcome was the time to first UTI after methenamine initiation compared with the average time between UTIs in the 12 months prior to methenamine initiation.
Of 434 patients reviewed, 150 met inclusion criteria. The average time to UTI was 3.3 months prior to methenamine initiation compared with 5.5 months after methenamine initiation (
= 0.0004). There were 33 patients (22%) who did not have a UTI after methenamine initiation. Also, 14 patients (9.3%) had a calculated CrCl <30 mL/min at baseline. The average time to UTI in these patients was 3.3 months prior to methenamine initiation compared with 12.7 months after initiation (
< 0.0001).
Methenamine use was associated with a longer time to UTI in older adults with varying degrees of kidney function. The effectiveness of methenamine appeared to be similar regardless of kidney function, which is new evidence. Because of a lack of acquired resistance, methenamine may be an effective option for UTI prophylaxis in older adults.


Green protocol for the preparation of hydrophilic molecularly imprinted resin in water for the efficient selective extraction and determination of plant hormones from bean sprouts

Mingwei Wang, Shiru Liang, Ligai Bai, Fengxia Qiao, Hongyuan Yan
PMID: 30982517   DOI: 10.1016/j.aca.2019.03.025

Abstract

In this study, a novel and green synthesis of a new hydrophilic molecularly imprinted 3-aminophenol-hexamethylenetetramine (MIAPH) resin for the selective recognition and separation of plant hormones was developed. The MIAPH resin was obtained using 3-aminophenol as multifunctional monomer which introduced hydroxyl, amino, and imino groups simultaneously, and adenine was used as a dummy template for molecular imprinting. Meanwhile, hexamethylenetetramine released formaldehyde slowly through hydrolysis which was used as the cross-linking agent to avoid the direct and excessive use of toxic formaldehyde. The entire procedure was performed under mild conditions, and was facile, environmentally friendly and energy-efficient. The obtained MIAPH resin showed high specific recognition toward plant hormones and higher recoveries in bean sprouts compared to NIAPH, HLB, and C
. Various parameters affecting the extraction efficiency were optimized, and the calibration linearity of the MIAPH‒SPE‒HPLC method was determined from 0.07 to 2.86 mg kg
with a correlation coefficient (r) ≥ 0.9994 under the optimal conditions. Recoveries of spiked standards ranged from 90.2 to 99.1% for bean sprout with a relative standard deviation of ≤5.3%. Finally, the established MIAPH‒SPE‒HPLC method was successfully applied for the selective extraction and sensitive detection of plant hormones in a variety of complex vegetable matrices.


Explore Compound Types